molecular formula C10H16N4O B1517042 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide CAS No. 1152853-97-8

2-(4-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide

Cat. No.: B1517042
CAS No.: 1152853-97-8
M. Wt: 208.26 g/mol
InChI Key: QDCLUPWSWSZMEJ-UHFFFAOYSA-N
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Description

2-(4-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c11-8-5-12-14(6-8)7-10(15)13-9-3-1-2-4-9/h5-6,9H,1-4,7,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCLUPWSWSZMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide is a chemical compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This compound features a pyrazole ring, which is known for its diverse biological activities, and it is being investigated for its potential therapeutic applications, particularly as an enzyme inhibitor or modulator of various biological pathways.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C10H16N4O\text{C}_{10}\text{H}_{16}\text{N}_{4}\text{O}

Key Properties:

  • Molecular Weight: 196.26 g/mol
  • IUPAC Name: 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide
  • Solubility: Enhanced by its hydrochloride salt form, making it suitable for aqueous solutions .

The biological activity of 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide primarily involves its interaction with specific enzymes and receptors. It can act as an inhibitor or modulator by binding to active sites or allosteric sites on target proteins, leading to alterations in biochemical pathways. This modulation can result in therapeutic effects, particularly in cancer and inflammatory diseases .

Therapeutic Potential

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Cancer Treatment: It has been explored for its ability to disrupt protein-protein interactions critical in DNA repair mechanisms, particularly those involving RAD51-BRCA2 complexes. This disruption could enhance the efficacy of existing therapies like PARP inhibitors .
  • Inflammatory Conditions: The pyrazole moiety is known for anti-inflammatory properties, suggesting that this compound may also offer benefits in treating inflammatory diseases .

Comparative Biological Activity

The following table summarizes the biological activities of similar pyrazole derivatives:

Compound NameActivityReference
CelecoxibCOX-2 inhibitor
RimonabantCannabinoid receptor antagonist
PhenylbutazoneAnti-inflammatory
2-(4-Amino-pyrazol-1-yl)-N-(4-fluoro-phenyl)-acetamideEnzyme inhibitor

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide was evaluated for its ability to inhibit specific kinases involved in cancer progression. The results indicated a significant reduction in kinase activity at micromolar concentrations, suggesting a promising avenue for further development as an anticancer agent .

Case Study 2: Protein Interaction Disruption

Another research project investigated the compound's role as a disruptor of RAD51-BRCA2 interactions. The study demonstrated that treatment with this compound led to decreased homologous recombination efficiency and increased cell death in BRCA-deficient cancer cell lines when combined with PARP inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide
Reactant of Route 2
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2-(4-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide

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